molecular formula C13H18N2O3 B12970185 tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate

Cat. No.: B12970185
M. Wt: 250.29 g/mol
InChI Key: SZAZLNXTTLGQSI-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate: is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may be converted to more oxidized forms.

    Reduction: Reduction reactions can convert it to more reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may yield more reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules and its effects on biological systems.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

  • 2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
  • tert-Butyl 2-oxo-1,2-dihydroquinoline-4-carboxylate

Uniqueness: tert-Butyl 2-oxo-2,5,6,8-tetrahydro-1,7-naphthyridine-7(1H)-carboxylate is unique due to its specific structure, which includes a tert-butyl group and a naphthyridine ring system. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-oxo-1,5,6,8-tetrahydro-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)14-10(9)8-15/h4-5H,6-8H2,1-3H3,(H,14,16)

InChI Key

SZAZLNXTTLGQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)C=C2

Origin of Product

United States

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